

# Application Note: Comprehensive Analytical Characterization of N-Methoxy-N-methylpicolinamide

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## Compound of Interest

Compound Name:	<i>N-Methoxy-N-methylpicolinamide</i>
CAS No.:	148493-07-6
Cat. No.:	B1600855

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## Introduction

**N-Methoxy-N-methylpicolinamide** is a member of the Weinreb amide class of compounds, which are distinguished by their N-methoxy-N-methylamide functional group. First reported by Steven M. Weinreb in 1981, these amides have become indispensable intermediates in modern organic synthesis.[1] Their unique stability and reactivity profile allow for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives by preventing the common problem of over-addition by organometallic reagents.[2] The mechanism involves the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition, which resists further reaction until acidic workup.[1]

Given its critical role as a synthetic intermediate in pharmaceutical and chemical development, ensuring the identity, purity, and stability of **N-Methoxy-N-methylpicolinamide** is paramount. A multi-faceted analytical approach is required for comprehensive characterization. This guide provides detailed protocols and expert insights into the application of chromatographic and spectroscopic techniques for the definitive analysis of this compound.

## Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before commencing any analytical work.



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## Chromatographic Purity and Stability Assessment by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and stability of non-volatile organic compounds. A reverse-phase (RP-HPLC) method is ideal for **N-Methoxy-N-methylpicolinamide**, separating the analyte from impurities based on hydrophobicity. The development of a stability-indicating method, as outlined by the International Council for Harmonisation (ICH) guidelines, is crucial for determining if the analytical method can accurately measure the drug substance in the presence of its degradation products.[6][7]

## Causality Behind Experimental Choices

- Column: A C18 column is selected for its versatility and strong hydrophobic retention of aromatic compounds like the picolinamide moiety.
- Mobile Phase: An acetonitrile/water gradient provides a robust separation profile. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times and peak shapes, as the picolinamide nitrogen's protonation state is pH-dependent.

- Detection: The pyridine ring contains a chromophore that absorbs strongly in the UV region. A detection wavelength is chosen based on the UV spectrum to maximize sensitivity.

## Experimental Protocol: Stability-Indicating RP-HPLC

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of **N-Methoxy-N-methylpicolinamide** and its degradation products.

Instrumentation and Materials:

- HPLC system with UV or Photodiode Array (PDA) detector
- C18 Column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size)
- **N-Methoxy-N-methylpicolinamide** reference standard
- Acetonitrile (HPLC grade)
- Potassium Dihydrogen Phosphate (ACS grade)
- Orthophosphoric Acid (ACS grade)
- Water (HPLC grade)
- HCl, NaOH, 30% H<sub>2</sub>O<sub>2</sub> for forced degradation studies

Procedure:

- Mobile Phase Preparation:
  - Buffer (A): Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust pH to 3.0 with orthophosphoric acid.
  - Organic (B): Acetonitrile.
- Standard Solution Preparation:
  - Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

- Prepare working standards at a concentration of approximately 100 µg/mL by diluting the stock solution.
- Sample Preparation:
  - Prepare samples at the same concentration as the working standard using the same diluent.
- Chromatographic Conditions:
  - The table below summarizes the optimized conditions.
- Forced Degradation Study:[7][8]
  - Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 4 hours.
  - Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 2 hours.
  - Oxidative Degradation: Treat sample solution with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
  - Thermal Degradation: Expose solid sample to 105°C for 24 hours, then dissolve.
  - Photolytic Degradation: Expose sample solution to UV light (200 Watt hours/m<sup>2</sup>) for 7 days.[8]
  - Analyze all stressed samples alongside a control after neutralizing and diluting to the target concentration. The method's specificity is confirmed if degradation product peaks are well-resolved from the main analyte peak.[9]

Data Presentation: HPLC Method Parameters



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Visualization: HPLC Analytical Workflow



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Caption: Workflow for RP-HPLC Purity Analysis.

## Structural Confirmation by Mass Spectrometry and NMR

While HPLC provides quantitative data on purity, it does not confirm the molecular identity. Spectroscopic methods are essential for unequivocal structure elucidation.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.<sup>[10]</sup> It separates compounds in the gas phase followed by ionization and mass analysis, providing a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint.

Causality Behind Experimental Choices:

- Injection Mode: Splitless injection is used for trace analysis or when high sensitivity is required, ensuring the majority of the sample reaches the column.
- Column: A non-polar HP-5MS or equivalent column is a general-purpose column that separates compounds primarily based on boiling point, suitable for a wide range of analytes.<sup>[11]</sup>
- Ionization: Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification.<sup>[11]</sup>

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a ~100 µg/mL solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.
- GC-MS Conditions:
  - The table below summarizes the key parameters.
- Data Analysis:
  - Identify the peak corresponding to **N-Methoxy-N-methylpicolinamide** based on its retention time.
  - Analyze the corresponding mass spectrum. Look for the molecular ion ( $M^+$ ) peak at  $m/z$  166.
  - Interpret the fragmentation pattern to confirm the structure. Key fragments would likely arise from the loss of the methoxy group ( $-OCH_3$ ), the N-methyl group ( $-CH_3$ ), or cleavage

of the amide bond.

Data Presentation: GC-MS Method Parameters



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## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution.  $^1\text{H}$  NMR provides information about the number, environment, and connectivity of protons, while  $^{13}\text{C}$  NMR details the carbon skeleton.

Experimental Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ). Add a small amount of Tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a 400 MHz or higher field NMR spectrometer.
- **Structural Interpretation:**
  - $^1\text{H}$  NMR: Expect signals for the aromatic protons of the picoline ring, and two distinct singlets for the N-methoxy ( $-\text{OCH}_3$ ) and N-methyl ( $-\text{CH}_3$ ) groups.[12][13]
  - $^{13}\text{C}$  NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons, and the methoxy and methyl carbons. The chemical shift of the methoxy carbon can be a useful

descriptor for structural analysis.[14]

Data Presentation: Predicted NMR Chemical Shifts (in CDCl<sub>3</sub>)



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Note: These are predicted values based on known chemical shift ranges for similar functional groups. Actual values may vary slightly.[12][13][14]

## Integrated Analytical Strategy

A robust characterization of **N-Methoxy-N-methylpicolinamide** relies on the synergistic use of these techniques. The workflow ensures that the material's identity, purity, and stability are all confirmed to a high degree of scientific certainty.

Visualization: Overall Characterization Workflow



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Caption: Integrated workflow for material characterization.

## Conclusion

The analytical characterization of **N-Methoxy-N-methylpicolinamide** requires a multi-technique approach. RP-HPLC serves as a robust method for quantifying purity and assessing stability, especially when validated under forced degradation conditions. Concurrently, GC-MS provides orthogonal confirmation of identity and detection of volatile impurities through its characteristic mass spectrum. Finally, NMR spectroscopy offers definitive, unambiguous structural elucidation. By integrating these methods, researchers and drug development professionals can ensure the quality and integrity of this vital synthetic intermediate, supporting the reliable advancement of chemical and pharmaceutical research.

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